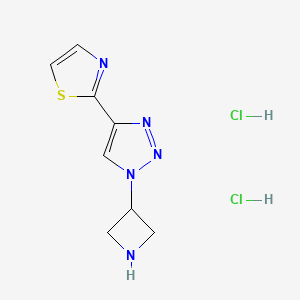
2-(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile
Vue d'ensemble
Description
This compound is a nitrile, which is an organic molecule that contains a cyano functional group (-C≡N). The presence of the cyclopentyl group (a five-membered carbon ring) and the trifluoromethyl group (-CF3) suggest that this compound could have interesting chemical properties .
Molecular Structure Analysis
The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also has a cyclopentyl group attached to one of the carbons in the ring, and a trifluoromethyl group attached to another carbon in the ring. The nitrile group is attached to the carbon between these two substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Nitriles, for example, often have higher boiling points than similar-sized hydrocarbons due to dipole-dipole interactions .Applications De Recherche Scientifique
Synthesis and Chemical Properties
A versatile approach to synthesizing heterocyclic compounds incorporates 2-(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile or related structures as key intermediates. These intermediates serve as pivotal building blocks for the construction of complex molecules with potential applications in various fields of chemistry and biology.
Heterocyclic Compound Synthesis : The reaction of pyrazole carboxylic acid with amines in the presence of a catalyst in acetonitrile yields high-purity 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides, showcasing the utility of related acetonitrile derivatives in synthesizing fluorinated heterocycles (Prabakaran, Khan, & Jin, 2012).
Antioxidant Activity : A study involving 2-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile, a compound structurally similar to the query chemical, as a key intermediate for synthesizing heterocycles showed that some derivatives exhibit antioxidant activity comparable to ascorbic acid, highlighting the potential biomedical applications of these compounds (El‐Mekabaty, 2015).
Ligand Synthesis for Metal Complexes : Research into the synthesis of metallomacrocyclic complexes using hybrid pyrazole ligands derived from acetonitrile-based reactions demonstrates the importance of such compounds in coordination chemistry. These complexes have been studied for their structural and potentially catalytic properties (Guerrero et al., 2008).
Organic Synthesis and Reactivity : The utility of acetonitrile derivatives in organic synthesis is further illustrated by their role in the regioselective synthesis of pyrazole scaffolds attached to various moieties. Such reactions underscore the versatility of acetonitrile derivatives in accessing a wide range of heterocyclic structures with potential pharmacological activity (Kheder et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
2-[2-cyclopentyl-5-(trifluoromethyl)pyrazol-3-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3/c12-11(13,14)10-7-9(5-6-15)17(16-10)8-3-1-2-4-8/h7-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUULRGLQIAEFPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)C(F)(F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



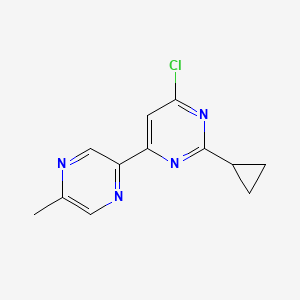

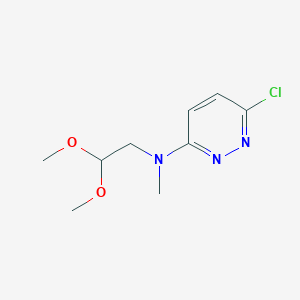


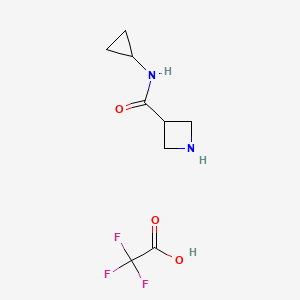
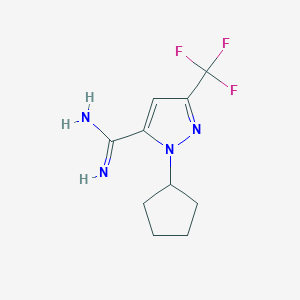
![N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1480733.png)

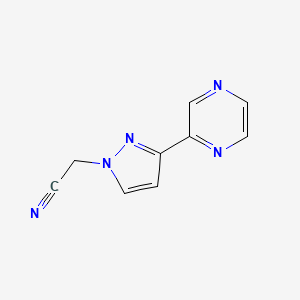
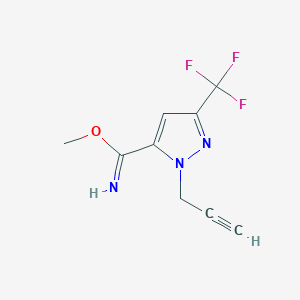
![6-(2-aminoethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione dihydrochloride](/img/structure/B1480738.png)

